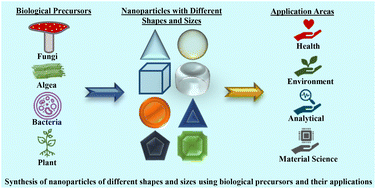Biogenic synthesis of novel nanomaterials and their applications
Nanoscale Pub Date: 2023-11-29 DOI: 10.1039/D3NR03843B
Abstract
Despite the many benefits derived from the unique features and practicality of nanoparticles, the release of their toxic by-products or products from the synthesis stage into the environment could negatively impact natural resources and organisms. The physical and chemical methods for nanoparticle synthesis involve high energy consumption and the use of hazardous chemicals, respectively, going against the principles of green chemistry. Biological methods of synthesis that rely on extracts from a broad range of natural plants, and microorganisms, such as fungi, bacteria, algae, and yeast, have emerged as viable alternatives to the physical and chemical methods. Nanoparticles synthesized through biogenic pathways are particularly useful for biological applications that have high concerns about contamination. Herein, we review the physical and chemical methods of nanoparticle synthesis and present a detailed overview of the biogenic methods used for the synthesis of different nanoparticles. The major points discussed in this study are the following: (1) the fundamentals of the physical and chemical methods of nanoparticle syntheses, (2) the use of different biological precursors (microorganisms and plant extracts) to synthesize gold, silver, selenium, iron, and other metal nanoparticles, and (3) the applications of biogenic nanoparticles in diverse fields of study, including the environment, health, material science, and analytical chemistry.


Recommended Literature
- [1] A BODIPY-based fluorescent probe for the differential recognition of Hg(ii) and Au(iii) ions†
- [2] Interrupting the Nazarov reaction: domino and cascade processes utilizing cyclopentenyl cations
- [3] An all-organic rechargeable battery using bipolar polyparaphenylene as a redox-active cathode and anode†
- [4] Reactive oxygen species-upregulating nanomedicines towards enhanced cancer therapy
- [5] Potentiometric method for the rapid determination of sulphate in the presence of chromium(VI)
- [6] General discussion
- [7] Contents
- [8] General discussion
- [9] Reference section
- [10] 1,4-Bis(1,3-dioxo-2-indenylidene)cyclohexane: polymorphism, gas phase oxidation and enol form mediated radical formation in the solid state†










